

ZCZ011: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: ZCZ011

Cat. No.: B611927

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Abstract

ZCZ011 is a potent and brain-penetrant positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1][2][3] As an ago-PAM, **ZCZ011** not only enhances the binding and signaling of orthosteric CB1 receptor agonists but also exhibits intrinsic agonist activity.[4][5] This document provides a comprehensive overview of **ZCZ011**, including supplier information, key in vitro and in vivo experimental protocols, and a summary of its pharmacological properties to facilitate its use in preclinical research, particularly in the areas of neuropathic and inflammatory pain.[2][3]

Supplier and Purchasing Information

ZCZ011 is available from several commercial suppliers for research purposes. While specific pricing is available upon request, the following table summarizes purchasing information from various vendors.

Supplier	Product Name	CAS Number	Purity	Notes
AbMole BioScience	ZCZ011	1998197-39-9	≥99.0%	For research use only. Not for human or veterinary use. Price and availability upon inquiry.[3]
MedchemExpress	ZCZ011	1998197-39-9	Not specified	For research use only. Not for patients. Provides a detailed solubility and stock solution preparation table.[2]
Axon Medchem	ZCZ 011	1998197-39-9	Not specified	Brain penetrant. Augments the actions of CB1 orthosteric agonists.[6]
Forlabs	ZCZ011	Not specified	Quality Level: 100	Brain-penetrant, CB1-selective PAM.[7]

Mechanism of Action

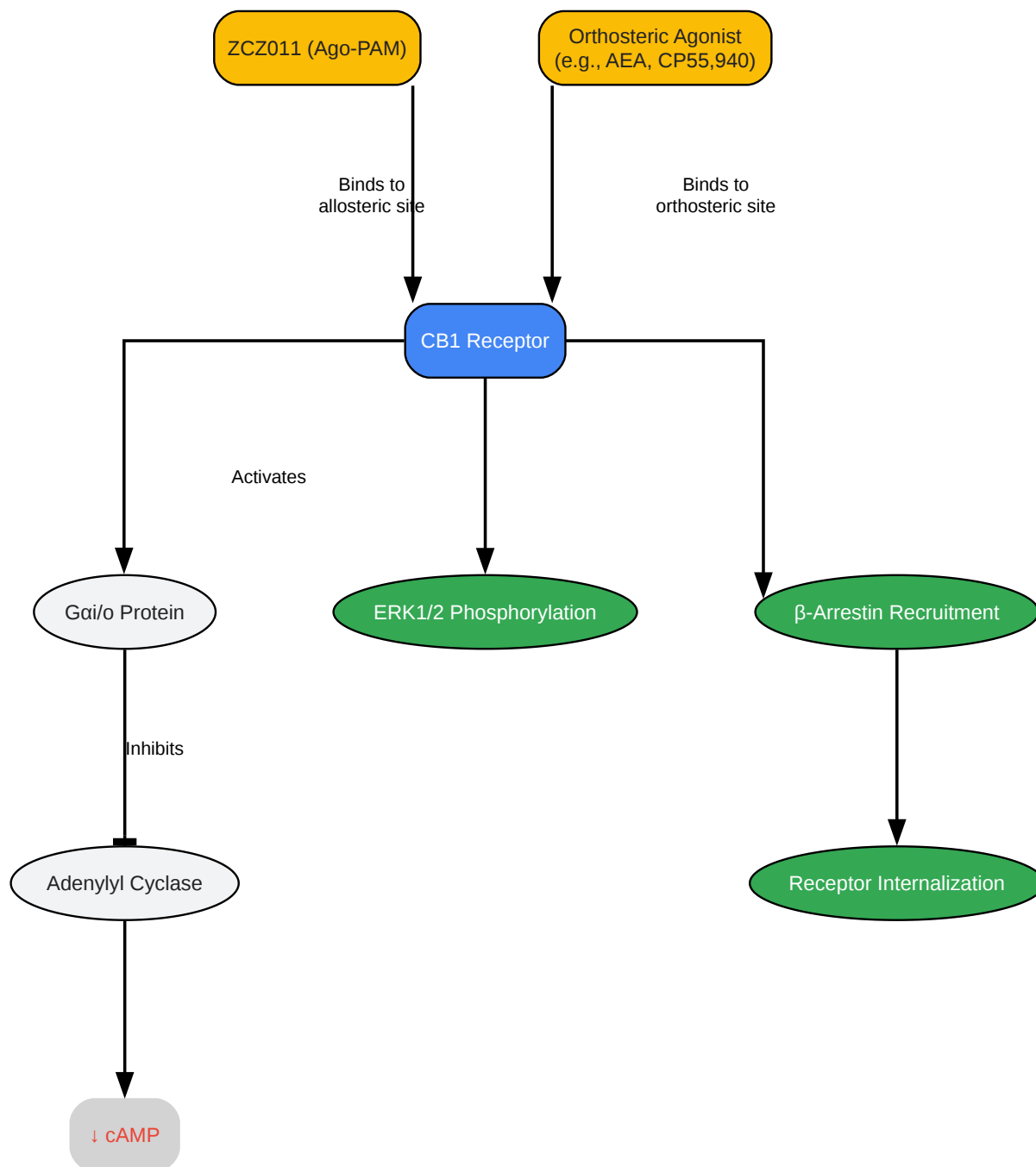
ZCZ011 is a 2-phenylindole derivative that acts as a positive allosteric modulator of the CB1 receptor.[4] It binds to an extrahelical site on the transmembrane 2 (TM2)-TM3-TM4 surface of the receptor.[8] This binding promotes a rearrangement of TM2, which in turn stabilizes the active conformation of the receptor, thereby enhancing the effects of orthosteric agonists.[8]

ZCZ011 has been shown to potentiate the binding of the CB1 receptor agonist [3H]CP55,940

and enhance anandamide (AEA)-stimulated GTPyS binding.[4][9] It also demonstrates intrinsic agonist activity in cAMP assays and weak agonism in β -arrestin recruitment assays.[4]

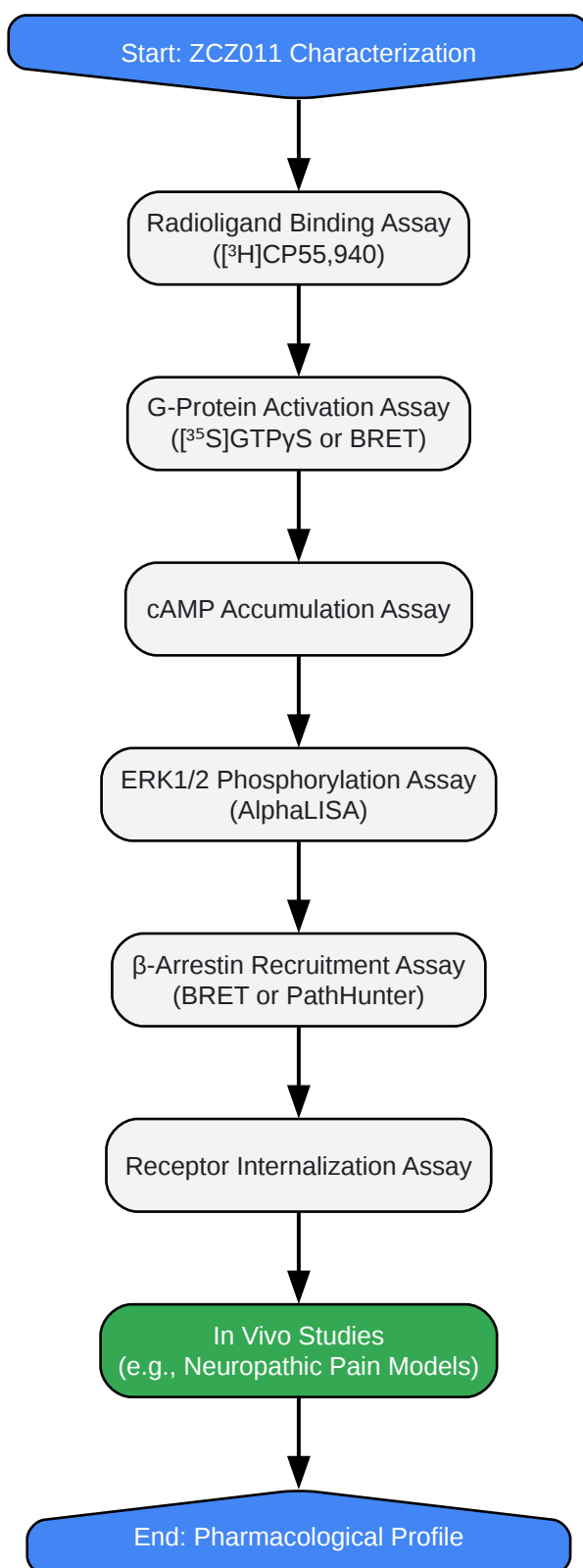
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by **ZCZ011** and a general workflow for characterizing its activity.



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Figure 1: ZCZ011 Modulated CB1 Receptor Signaling Pathways.



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